(S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride

Descripción general

Descripción

(S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride, also known as ACPD, is a synthetic amino acid that has been widely used in scientific research for its unique properties. It was first synthesized in 1987 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Antitumor Activities

L-4-Oxalysine hydrochloride has been isolated from the culture media of Streptomyces roseovirdofuscus and has demonstrated significant antitumor activities . It suppresses alpha-fetoprotein (AFP) mRNA expression in BEL-7404 human hepatoma cells, which is a crucial step in cancer research for understanding and potentially inhibiting tumor growth .

Immunomodulatory Effects

This compound functionally antagonizes AFP-induced suppression of spleen lymphocyte proliferation and interleukin-6 production. This is particularly important in mice bearing the hepatoma-22 tumor, indicating a potential role in immunotherapy .

Biochemistry Research

In the field of biochemistry, L-4-Oxalysine hydrochloride’s ability to influence cellular mechanisms can be utilized to study the intracellular signaling pathways and gene expression related to immune responses and tumor suppression .

Medical Research

The compound’s impact on AFP mRNA expression and its antitumor properties make it a valuable agent for medical research , particularly in the development of treatments for hepatocellular carcinoma .

Pharmacological Studies

L-4-Oxalysine hydrochloride’s role in counteracting immunosuppression makes it a candidate for pharmacological studies aimed at developing drugs that can modulate the immune system .

Agricultural Science

While direct references to L-4-Oxalysine hydrochloride in agricultural science are not available, its structural similarity to lysine suggests potential as a biostimulant to promote plant growth and stress resistance .

Industrial Applications

The compound’s antitumor and immunomodulatory effects suggest potential industrial applications in the development of health supplements or as a biochemical tool for research purposes .

Environmental Impact

There is no direct information on the environmental impact of L-4-Oxalysine hydrochloride. However, its natural derivation and use in controlled research settings suggest a minimal environmental footprint, similar to other pharmaceutical compounds with rigorous disposal protocols .

Mecanismo De Acción

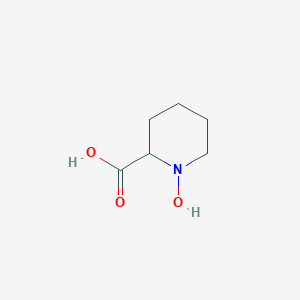

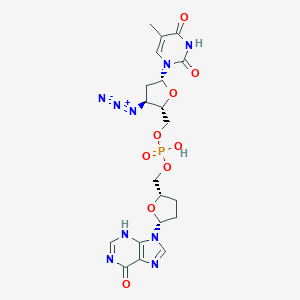

L-4-Oxalysine (hydrochloride), also known as O-(2-aminoethyl)-l-serine hydrochloride, L-4-Oxalysine hydrochloride, (S)-2-Amino-3-(2-aminoethoxy)propanoic acid hydrochloride, or (S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride, is a natural product isolated from the culture media of Streptomyces roseovirdofuscus in China . It has shown antitumor activities .

Target of Action

The primary target of L-4-Oxalysine (hydrochloride) is alpha-fetoprotein (AFP), a protein expressed in BEL-7404 human hepatoma cells . AFP plays a significant role in the suppression of spleen lymphocyte proliferation and interleukin-6 production .

Mode of Action

L-4-Oxalysine (hydrochloride) interacts with its target by suppressing AFP mRNA expression in the cells . It functionally antagonizes the AFP-induced suppression of the mitogen- and one-way mixed lymphocyte culture-induced proliferation of spleen lymphocytes and interleukin-6 production .

Biochemical Pathways

It is known that the compound counteracts the suppression of spleen lymphocyte proliferation and interleukin-6 production, induced by afp . This suggests that it may influence pathways related to immune response and cell proliferation.

Pharmacokinetics

It is known that the compound has shown antitumor activities, suggesting that it has sufficient bioavailability to exert its effects .

Result of Action

The molecular and cellular effects of L-4-Oxalysine (hydrochloride)'s action include the suppression of AFP mRNA expression in hepatoma cells . In vivo, it has been observed to inhibit the proliferation of some mouse implanted tumors and reduce pulmonary metastasis of mouse Lewis lung carcinoma .

Action Environment

It is known that the compound was isolated from the culture media of streptomyces roseovirdofuscus, suggesting that it may be influenced by the conditions of the microbial environment .

Propiedades

IUPAC Name |

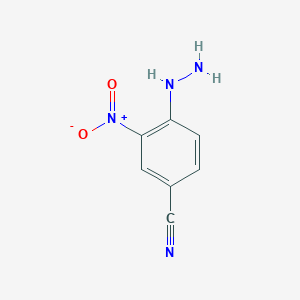

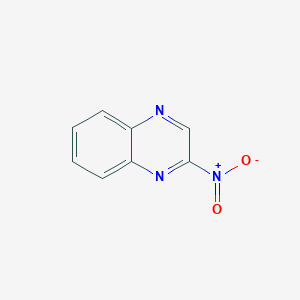

(2S)-2-amino-3-(2-aminoethoxy)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHJSRSTAWFIIF-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COC[C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584097 | |

| Record name | O-(2-Aminoethyl)-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118021-35-5 | |

| Record name | O-(2-Aminoethyl)-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one](/img/structure/B38955.png)

![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)